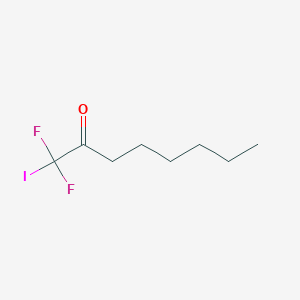
2-Octanone, 1,1-difluoro-1-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octanone, 1,1-difluoro-1-iodo- is an organic compound with the molecular formula C8H13F2IO. This compound is characterized by the presence of a ketone group (octanone), two fluorine atoms, and one iodine atom attached to the first carbon atom. It is a specialized chemical used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 1,1-difluoro-1-iodo- typically involves the introduction of fluorine and iodine atoms into the octanone structure. One common method is the halogenation of 2-octanone using reagents such as iodine and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of 2-Octanone, 1,1-difluoro-1-iodo- may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octanone, 1,1-difluoro-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ketone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Addition Reactions: The fluorine atoms can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents like acetone.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted octanone derivatives.
Oxidation: Formation of 2-octanoic acid.
Reduction: Formation of 2-octanol.
Wissenschaftliche Forschungsanwendungen
2-Octanone, 1,1-difluoro-1-iodo- is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Octanone, 1,1-difluoro-1-iodo- involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the fluorine and iodine atoms can engage in halogen bonding and substitution reactions. These interactions influence the compound’s reactivity and its effects on biological systems and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Octanone, 1,1-difluoro-1-chloro-
- 2-Octanone, 1,1-difluoro-1-bromo-
- 2-Octanone, 1,1,1-trifluoro-
Uniqueness
2-Octanone, 1,1-difluoro-1-iodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with other molecules. The combination of these halogens in the same molecule is less common compared to other halogenated octanones, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
150542-10-2 |
|---|---|
Molekularformel |
C8H13F2IO |
Molekulargewicht |
290.09 g/mol |
IUPAC-Name |
1,1-difluoro-1-iodooctan-2-one |
InChI |
InChI=1S/C8H13F2IO/c1-2-3-4-5-6-7(12)8(9,10)11/h2-6H2,1H3 |
InChI-Schlüssel |
ZWLYSPMZQNNVAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(F)(F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
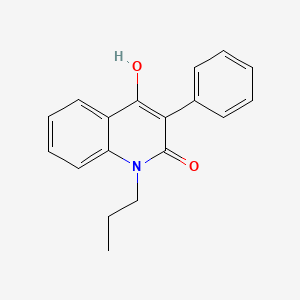
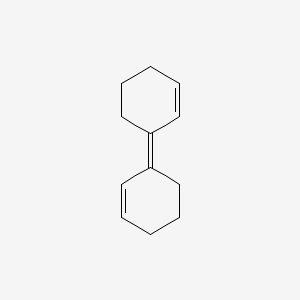
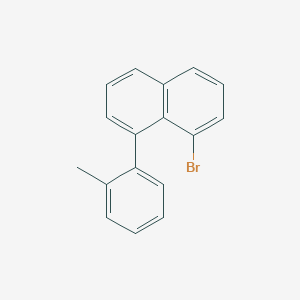

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
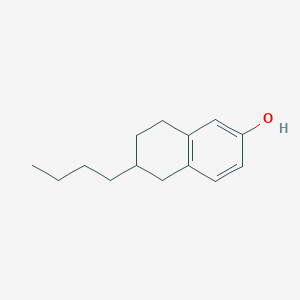
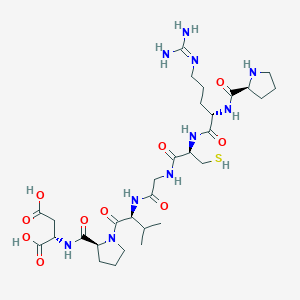
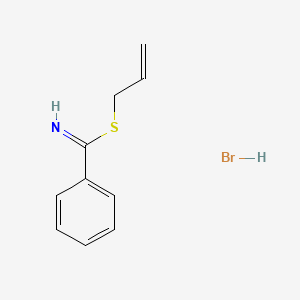
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
